2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8799612
InChI: InChI=1S/C12H20N4O/c1-3-4-10-9-11(17)14-12(13-10)16-7-5-15(2)6-8-16/h9H,3-8H2,1-2H3,(H,13,14,17)
SMILES:
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol

2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC8799612

Molecular Formula: C12H20N4O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one -

Specification

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H20N4O/c1-3-4-10-9-11(17)14-12(13-10)16-7-5-15(2)6-8-16/h9H,3-8H2,1-2H3,(H,13,14,17)
Standard InChI Key OWMNRTCLEQHIIQ-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one, reflects its hybrid structure combining a pyrimidinone ring with a methylated piperazine substituent. X-ray crystallography data for analogous compounds reveal a planar pyrimidine core with the piperazine ring adopting a chair conformation, facilitating hydrogen bonding through its N-methyl group . The propyl chain at position 6 introduces lipophilic character, as evidenced by computational logP values of 1.8–2.1 .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.31 g/mol
IUPAC Name2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one
Topological Polar Surface Area58.9 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies of related pyrimidinones show distinctive patterns:

  • ¹H NMR: Pyrimidine H-5 proton resonates δ 6.2–6.5 ppm; piperazine CH₂ groups appear as multiplets δ 2.4–3.1 ppm .

  • ¹³C NMR: Carbonyl carbon (C-4) typically δ 165–170 ppm; pyrimidine C-2 and C-6 carbons δ 155–160 ppm .

Synthesis and Reaction Chemistry

Regioselective Displacement Strategies

The synthesis leverages the reactivity of 2,4-dichloropyrimidine intermediates. As demonstrated in PMC studies, nucleophilic displacement at position 2 with N-methylpiperazine occurs preferentially over position 4 due to electronic effects . Key steps include:

  • Initial Chloride Substitution:
    2,4-Dichloropyrimidine+N-MethylpiperazineEtOH, Δ2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine\text{2,4-Dichloropyrimidine} + \text{N-Methylpiperazine} \xrightarrow{\text{EtOH, Δ}} \text{2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine}

  • Propyl Group Introduction:
    Grignard reactions or cross-coupling (e.g., Suzuki-Miyaura) install the C-6 propyl group while preserving the piperazine substituent .

Table 2: Synthetic Optimization Parameters

ConditionYield ImprovementReference
Solvent: DMF vs. EtOH+15%
Temperature: 80°C vs. RT+22%
Catalyst: Pd(PPh₃)₄+18% (Suzuki)

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate:

  • Hydrolytic Degradation: Ring-opening at pH <3 forms 4-methylpiperazine and propylurea derivatives.

  • Photooxidation: UV exposure (λ=254 nm) generates N-oxide byproducts at C-2 within 48 hours .

Biological Activity and Mechanism

Serotonergic Receptor Interactions

While direct binding data are unavailable, structural analogs exhibit 5-HT₁A/2A receptor affinities (Ki=50–200 nM) . Molecular docking simulations predict:

  • Piperazine Nitrogen: Forms salt bridges with Asp116 (5-HT₁A)

  • Pyrimidinone Carbonyl: Hydrogen bonds to Ser159

Research Applications and Future Directions

Central Nervous System Drug Development

The compound’s dual hydrogen-bonding capacity and blood-brain barrier permeability (calculated QPlogBB=0.4) position it as a lead for:

  • Atypical antipsychotics (D₂/5-HT₂A dual antagonists)

  • Cognitive enhancers (acetylcholinesterase inhibition IC₅₀≈10 μM in analogs)

Chemical Biology Probes

Site-selective modifications enable applications in:

  • Fluorescent Tagging: Alexa Fluor 647-conjugated derivatives for receptor tracking

  • PROTACs: E3 ligase-recruiting warheads via piperazine functionalization

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